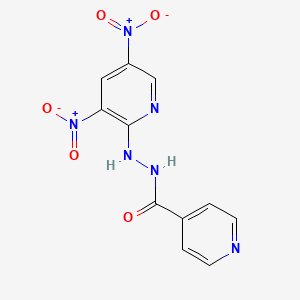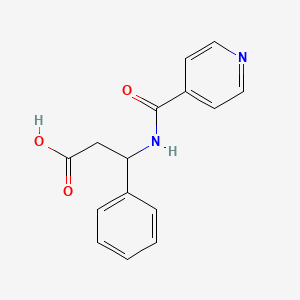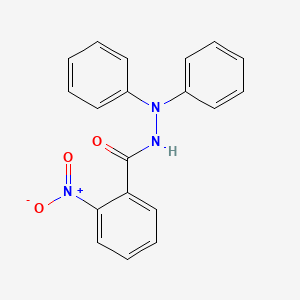![molecular formula C16H19N3O4 B3844165 2-Methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]-6-nitrophenol](/img/structure/B3844165.png)
2-Methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]-6-nitrophenol
Overview
Description
2-Methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]-6-nitrophenol is a complex organic compound with a unique structure that includes a methoxy group, a nitrophenol group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]-6-nitrophenol typically involves multiple steps, including the formation of the nitrophenol core, the introduction of the methoxy group, and the attachment of the pyridine moiety. Common synthetic routes may involve:
Nitration: Introduction of the nitro group to the phenol ring.
Methoxylation: Addition of the methoxy group to the phenol ring.
Aminomethylation: Attachment of the methyl(2-pyridin-2-ylethyl)amino group to the phenol ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and methoxylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
2-Methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]-6-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various physiological functions.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylpyridine: A simpler compound with a similar methoxy and pyridine structure.
2-Methoxypyridine: Contains a methoxy group attached to a pyridine ring.
2-Methoxy-6-methyl-4-[(pyridin-2-ylamino)methyl]phenol: A closely related compound with a similar structure.
Uniqueness
2-Methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]-6-nitrophenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]-6-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-18(8-6-13-5-3-4-7-17-13)11-12-9-14(19(21)22)16(20)15(10-12)23-2/h3-5,7,9-10,20H,6,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLOLXABCNIHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2,6-dimethylphenoxy)propyl]-N,5-dimethylnicotinamide](/img/structure/B3844083.png)
![2-[(3-Methyl-4,4-diphenylbutan-2-yl)amino]ethanol](/img/structure/B3844093.png)





![Trisodium;5-[[3-(diethylaminomethyl)-4-ethoxyphenyl]methyl]pyrimidine-2,4,6-triolate](/img/structure/B3844128.png)
![3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B3844158.png)
![1-[4-[4-[(4-Methoxy-3-methylphenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B3844166.png)
![ethyl 1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B3844171.png)



